molecular formula C19H18N6O3 B5047849 N5-(2,5-DIMETHOXYPHENYL)-N6-(3-METHYLPHENYL)-[1,2,5]OXADIAZOLO[3,4-B]PYRAZINE-5,6-DIAMINE

N5-(2,5-DIMETHOXYPHENYL)-N6-(3-METHYLPHENYL)-[1,2,5]OXADIAZOLO[3,4-B]PYRAZINE-5,6-DIAMINE

Cat. No.: B5047849
M. Wt: 378.4 g/mol
InChI Key: YOJDNXQKWIIMEA-UHFFFAOYSA-N
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Description

N5-(2,5-DIMETHOXYPHENYL)-N6-(3-METHYLPHENYL)-[1,2,5]OXADIAZOLO[3,4-B]PYRAZINE-5,6-DIAMINE is a complex organic compound that belongs to the class of oxadiazolo-pyrazine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N5-(2,5-DIMETHOXYPHENYL)-N6-(3-METHYLPHENYL)-[1,2,5]OXADIAZOLO[3,4-B]PYRAZINE-5,6-DIAMINE typically involves multi-step organic reactions. One common method includes the reaction of 2,5-dimethoxyaniline with 3-methylaniline in the presence of a suitable catalyst to form the intermediate product. This intermediate is then subjected to cyclization with oxadiazole and pyrazine derivatives under controlled conditions to yield the final compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization .

Chemical Reactions Analysis

Types of Reactions

N5-(2,5-DIMETHOXYPHENYL)-N6-(3-METHYLPHENYL)-[1,2,5]OXADIAZOLO[3,4-B]PYRAZINE-5,6-DIAMINE undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce amines or alcohols .

Mechanism of Action

The mechanism of action of N5-(2,5-DIMETHOXYPHENYL)-N6-(3-METHYLPHENYL)-[1,2,5]OXADIAZOLO[3,4-B]PYRAZINE-5,6-DIAMINE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to potential anticancer effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N5-(2,5-DIMETHOXYPHENYL)-N6-(3-METHYLPHENYL)-[1,2,5]OXADIAZOLO[3,4-B]PYRAZINE-5,6-DIAMINE is unique due to its specific electronic properties and structural configuration. The presence of both methoxy and methyl groups on the aromatic rings, along with the oxadiazolo-pyrazine core, imparts distinct electronic characteristics that make it suitable for various applications in materials science and medicinal chemistry .

Properties

IUPAC Name

5-N-(2,5-dimethoxyphenyl)-6-N-(3-methylphenyl)-[1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N6O3/c1-11-5-4-6-12(9-11)20-16-17(23-19-18(22-16)24-28-25-19)21-14-10-13(26-2)7-8-15(14)27-3/h4-10H,1-3H3,(H,20,22,24)(H,21,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOJDNXQKWIIMEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC2=NC3=NON=C3N=C2NC4=C(C=CC(=C4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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